An In-depth Technical Guide to the Physicochemical Characteristics of 3-Fluoropropane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Fluoropropane-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Fluoropropane-1-sulfonamide (CAS No. 1033906-62-5), a compound of interest in modern drug discovery. As an intermediate and a potential modulating agent for kinase activity, understanding its fundamental properties is crucial for researchers, medicinal chemists, and drug development professionals.[1] This document delineates its chemical identity, predicted physicochemical parameters, and outlines detailed, field-proven methodologies for its synthesis and characterization. By integrating established chemical principles with practical experimental workflows, this guide serves as an essential resource for the effective utilization of 3-Fluoropropane-1-sulfonamide in a research and development setting.
Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[2] Its ability to act as a bioisostere for amides, combined with its unique electronic and hydrogen bonding properties, has cemented its role in the development of antibacterials, diuretics, and anticancer agents. The strategic introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, molecules such as 3-Fluoropropane-1-sulfonamide, which combine these two key pharmacophoric elements, represent a compelling scaffold for the exploration of new chemical space. This compound, in particular, has been identified as an intermediate for 3-fluoropropane-1-sulfonic acid and as a potential modulator of kinase activity, a critical target in oncology and inflammation research.[1] This guide aims to provide a detailed exposition of its chemical and physical properties to empower researchers in their synthetic and drug discovery endeavors.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 3-Fluoropropane-1-sulfonamide is a simple aliphatic sulfonamide bearing a terminal fluorine atom.
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Chemical Name: 3-Fluoropropane-1-sulfonamide
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CAS Number: 1033906-62-5[3]
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Molecular Formula: C₃H₈FNO₂S[3]
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Molecular Weight: 141.16 g/mol [3]
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SMILES: O=S(CCCF)(N)=O[3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is predictive of its behavior in both chemical and biological systems. The following table summarizes the key predicted and computationally derived properties of 3-Fluoropropane-1-sulfonamide. It is critical to note that much of the available data for this specific molecule is predicted; therefore, the experimental protocols provided in subsequent sections are vital for empirical validation.
| Property | Predicted/Computed Value | Source(s) |
| Boiling Point | 256.8 ± 42.0 °C | [4] |
| Density | 1.304 ± 0.06 g/cm³ | [4] |
| pKa | 10.51 ± 0.60 | [4] |
| LogP | -0.3655 | [3] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Purification
The synthesis of primary sulfonamides is a well-established transformation in organic chemistry. The most direct and classical approach involves the reaction of a sulfonyl chloride with ammonia.[2][5]
Proposed Synthetic Pathway
The synthesis of 3-Fluoropropane-1-sulfonamide can be reliably achieved from its corresponding sulfonyl chloride precursor, 3-Fluoropropane-1-sulfonyl chloride (CAS No. 461-28-9). The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Caption: Proposed synthesis of 3-Fluoropropane-1-sulfonamide.
Experimental Protocol: Synthesis
This protocol is a robust, general procedure for the synthesis of primary aliphatic sulfonamides and is adapted for the specific synthesis of the title compound.[6]
Materials:
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3-Fluoropropane-1-sulfonyl chloride
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Concentrated aqueous ammonia (ammonium hydroxide, ~28-30%)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-Fluoropropane-1-sulfonyl chloride in dichloromethane (approx. 10 mL per gram of sulfonyl chloride).
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess (5-10 equivalents) of concentrated aqueous ammonia to the stirred solution. Causality: The slow addition and cooling are crucial to control the exothermicity of the reaction. An excess of ammonia ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve the ammonium chloride salt.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
The crude 3-Fluoropropane-1-sulfonamide can be purified by recrystallization or column chromatography.
Procedure (Recrystallization):
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Features:
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-SO₂NH₂ protons: A broad singlet, typically appearing downfield. For other primary sulfonamides, this signal is often observed between 8.78 and 10.15 ppm.[7]
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-CH₂-F group: A triplet of triplets due to coupling with the adjacent CH₂ group and the fluorine atom.
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-SO₂-CH₂- group: A triplet coupled to the adjacent CH₂ group.
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-CH₂-CH₂-CH₂- group: A multiplet resulting from coupling to the two adjacent methylene groups.
Expected ¹³C NMR Spectral Features:
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Three distinct signals for the propyl chain carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon attached to the sulfonyl group will be shifted downfield.
Expected ¹⁹F NMR Spectral Features:
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A triplet corresponding to the single fluorine environment, coupled to the adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands: [7]
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N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.
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S=O stretch: Two strong bands, characteristic of the sulfonyl group. The asymmetric stretch typically appears around 1320–1310 cm⁻¹, and the symmetric stretch around 1155–1143 cm⁻¹.[7]
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C-F stretch: A strong absorption band typically in the range of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
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Molecular Ion (M⁺): A peak at m/z = 141.03, corresponding to the molecular weight of the compound.
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Isotopic Peaks: The presence of a peak at M+2 (m/z = 143.03) due to the natural abundance of the ³⁴S isotope.
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Fragmentation: Common fragmentation patterns for aliphatic sulfonamides include the loss of SO₂NH₂ and rearrangements of the propyl chain.
Safety and Handling
Based on available data for analogous compounds, 3-Fluoropropane-1-sulfonamide should be handled with appropriate precautions.[8][9]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only outdoors or in a well-ventilated area.
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Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
3-Fluoropropane-1-sulfonamide is a valuable building block for chemical synthesis and a potential lead structure in drug discovery, particularly in the realm of kinase inhibitors. This guide has provided a detailed summary of its predicted physicochemical properties and a robust set of proposed experimental protocols for its synthesis and characterization. The methodologies outlined herein are grounded in established chemical principles and are designed to be both reliable and reproducible. By furnishing researchers with this foundational knowledge, we anticipate that this guide will facilitate the exploration of 3-Fluoropropane-1-sulfonamide and its derivatives in advancing new therapeutic strategies.
References
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). National Institutes of Health. Available at: [Link]
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Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
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3-fluoropropane-1-sulfonamide. (n.d.). ChemBK. Available at: [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Various Authors. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002-1011. Available at: [Link]
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3,3,3-Trifluoropropane-1-sulfonamide. (n.d.). PubChem. Available at: [Link]
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Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. ResearchGate. Available at: [Link]
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